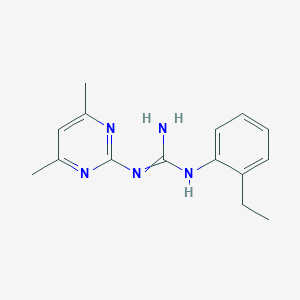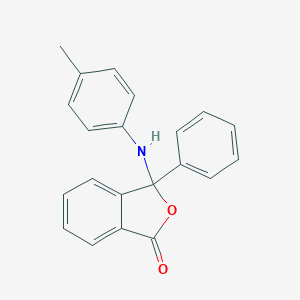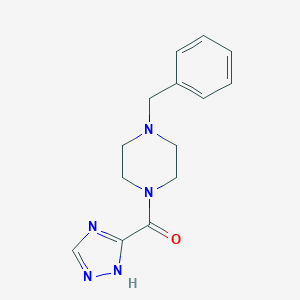
2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine, also known as DMPP, is a chemical compound that has been studied for its potential applications in scientific research. DMPP is a potent activator of nicotinic acetylcholine receptors (nAChRs) and has been shown to have a variety of biochemical and physiological effects. In
作用機序
2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine binds to the orthosteric site of nAChRs, causing a conformational change that leads to the opening of the ion channel. This allows for the influx of cations, such as sodium and calcium, which can depolarize the cell membrane and trigger downstream signaling pathways. 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine has been shown to have a high affinity for nAChRs, making it a potent activator of these receptors.
Biochemical and Physiological Effects:
2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine can increase the release of neurotransmitters, such as acetylcholine, dopamine, and glutamate. 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine has also been shown to modulate the activity of ion channels, such as voltage-gated calcium channels and potassium channels. In vivo studies have demonstrated that 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine can affect cardiovascular function, respiratory function, and gastrointestinal motility.
実験室実験の利点と制限
The use of 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine in scientific research has several advantages. 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine is a potent and selective activator of nAChRs, making it a useful tool for studying the properties of these receptors. 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine is also relatively easy to synthesize and purify, making it readily available for experimental use. However, 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine has several limitations. 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine has a short half-life and is rapidly metabolized in vivo, making it difficult to use in animal studies. 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine also has a narrow therapeutic window and can cause toxic effects at high doses.
将来の方向性
There are several future directions for research on 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine. One area of interest is the development of more selective and potent activators of nAChRs. Another area of interest is the investigation of the role of nAChRs in disease states, such as Alzheimer's disease and schizophrenia. Additionally, the use of 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine in the development of novel therapeutics for these diseases is an area of active research. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine in vivo is an important area of research for the development of safe and effective experimental protocols.
合成法
The synthesis of 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine involves the reaction of 2-ethylphenyl isocyanate with 4,6-dimethyl-2-pyrimidinamine in the presence of a base catalyst. The resulting product is then purified through a series of chromatography steps to yield pure 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine. This synthesis method has been used in several studies to produce 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine for experimental use.
科学的研究の応用
2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine has been used in scientific research to study the function and properties of nAChRs. nAChRs are ligand-gated ion channels that are involved in a variety of physiological processes, including synaptic transmission, learning and memory, and muscle contraction. 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine has been shown to activate nAChRs in a dose-dependent manner, making it a useful tool for studying the properties of these receptors.
特性
分子式 |
C15H19N5 |
|---|---|
分子量 |
269.34 g/mol |
IUPAC名 |
2-(4,6-dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine |
InChI |
InChI=1S/C15H19N5/c1-4-12-7-5-6-8-13(12)19-14(16)20-15-17-10(2)9-11(3)18-15/h5-9H,4H2,1-3H3,(H3,16,17,18,19,20) |
InChIキー |
MNXHLAITEKXHPP-UHFFFAOYSA-N |
異性体SMILES |
CCC1=CC=CC=C1N/C(=N/C2=NC(=CC(=N2)C)C)/N |
SMILES |
CCC1=CC=CC=C1NC(=NC2=NC(=CC(=N2)C)C)N |
正規SMILES |
CCC1=CC=CC=C1NC(=NC2=NC(=CC(=N2)C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(9E,12E)-2-Ethyl-3,16-dioxatricyclo[12.4.0.015,17]octadeca-9,12-dien-4-one](/img/structure/B220991.png)

![1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B221014.png)
![(3S,6S,8R,9R,10R,12R,13R,14S,17S)-17-[(2S)-2,6-dihydroxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol](/img/structure/B221038.png)
![2-Amino-1-cyclopentylpyrrolo[3,2-b]quinoxaline-3-carbonitrile](/img/structure/B221041.png)

![7-Hydroxy-1,3-dimethyl-6-phenyl-1,5-dihydro-pyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B221059.png)
![2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B221060.png)


![Thieno[3,2-c][2,6]naphthyridine](/img/structure/B221070.png)
![3-amino-N-(5-chloro-2-methoxyphenyl)-6-methoxythieno[2,3-b]quinoline-2-carboxamide](/img/structure/B221075.png)
![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B221076.png)
